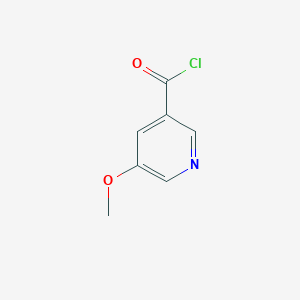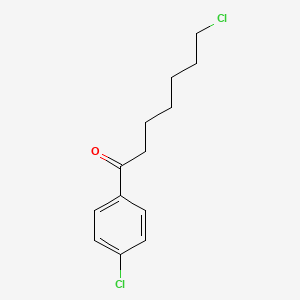
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .
Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Chemical Reactions Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Aplicaciones Científicas De Investigación
Structural Analysis in Crystallography
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane: plays a role in the structural analysis of crystalline materials. Its molecular architecture, enriched with distinct functional groups, allows for detailed investigations into the solid-state crystal structure using computational methods like Density Functional Theory (DFT) . This compound helps in visualizing and quantifying intermolecular interactions within crystal structures, which is crucial for understanding the molecular shape and properties in its crystalline environment.
Medicinal Chemistry: Antimicrobial and Antitumor Applications
In medicinal chemistry, derivatives of thiazole, which can be structurally related to 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane , exhibit a wide range of biological activities. These include acting as antimicrobial, antifungal, antiviral, and antitumor agents . The compound’s structure can be utilized to design new drug molecules with lesser side effects and improved efficacy against various diseases.
Pharmacology: Drug Development
The compound’s derivatives have been explored for their potential in drug development, particularly in cancer pharmacology. For instance, a derivative showed promising activity against the HCT116 cell line, indicating its potential use in developing new anticancer therapies .
Material Science: Safety and Handling
In material science, the safety data sheets of related compounds provide essential information on handling, storage, and disposal. This data is critical for laboratory chemicals and substances synthesized using 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane as a starting material or intermediate .
Analytical Chemistry: Method Development
This compound is significant in analytical chemistry, where it’s used in the development of new analytical methods. For example, it’s involved in the preparation of certain carbonates used in High-Performance Liquid Chromatography (HPLC) method development .
Agriculture: Pesticide and Fungicide Development
In agriculture, thiazole derivatives, which may be structurally similar to 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane , are used in the development of pesticides and fungicides. These compounds help protect crops from microbial infections and pests, contributing to increased agricultural productivity .
Propiedades
IUPAC Name |
7-chloro-1-(4-chlorophenyl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMGNGNUMRNRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622005 |
Source


|
| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane | |
CAS RN |
76852-66-9 |
Source


|
| Record name | 7-Chloro-1-(4-chlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


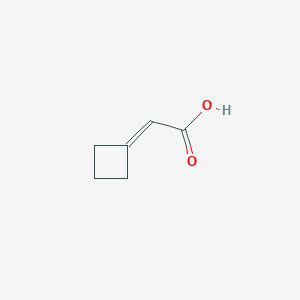
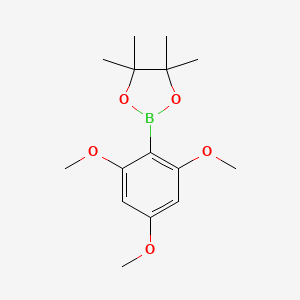

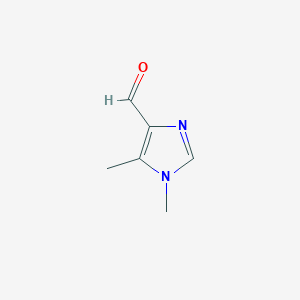
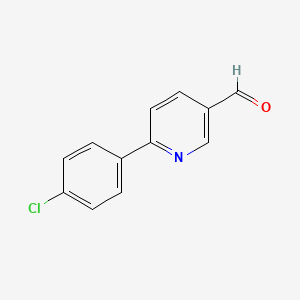
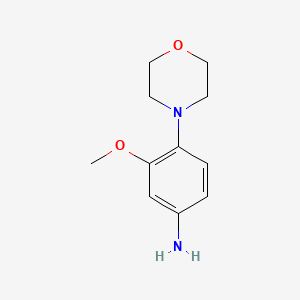
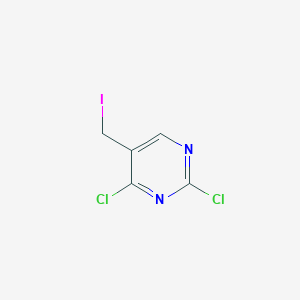
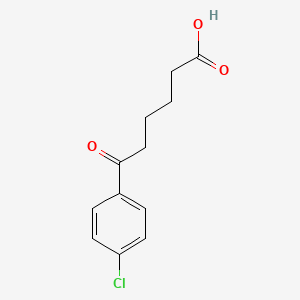
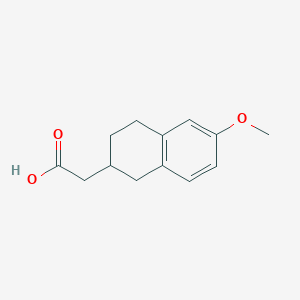
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)

